N'-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide
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Overview
Description
N’-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide is a hydrazide derivative characterized by the presence of a fluorophenyl group and a butenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide typically involves the condensation of an appropriate aldehyde or ketone with octanehydrazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N’-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be employed in the study of biological systems and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N’-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylsulfanyl)-N’-[(2Z,3E)-4-(2-fluorophenyl)-3-buten-2-ylidene]acetohydrazide
- 3-Bromo-N’-[(2Z,3E)-4-(2-fluorophenyl)-3-buten-2-ylidene]benzohydrazide
- 4-Chloro-N’-[(2E,3E)-4-(2-fluorophenyl)-3-buten-2-ylidene]benzohydrazide
Uniqueness
N’-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide is unique due to its specific structural features, such as the presence of a fluorophenyl group and a butenylidene moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H25FN2O |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[(Z)-[(E)-4-(2-fluorophenyl)but-3-en-2-ylidene]amino]octanamide |
InChI |
InChI=1S/C18H25FN2O/c1-3-4-5-6-7-12-18(22)21-20-15(2)13-14-16-10-8-9-11-17(16)19/h8-11,13-14H,3-7,12H2,1-2H3,(H,21,22)/b14-13+,20-15- |
InChI Key |
OOSHEBRNNJTGAS-MCDHDYCYSA-N |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C(/C)\C=C\C1=CC=CC=C1F |
Canonical SMILES |
CCCCCCCC(=O)NN=C(C)C=CC1=CC=CC=C1F |
Origin of Product |
United States |
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